molecular formula C17H18N4O6S B10887441 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Katalognummer: B10887441
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: MCIBWJQVVPPHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring

Vorbereitungsmethoden

The synthesis of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro and sulfonyl groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds such as:

    1-(2-Nitrophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and reactivity.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a piperazine ring, resulting in distinct applications and reactivity.

The uniqueness of this compound lies in its combined nitrobenzyl and nitrophenylsulfonyl groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H18N4O6S

Molekulargewicht

406.4 g/mol

IUPAC-Name

1-[(2-nitrophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-6-2-1-5-14(15)13-18-9-11-19(12-10-18)28(26,27)17-8-4-3-7-16(17)21(24)25/h1-8H,9-13H2

InChI-Schlüssel

MCIBWJQVVPPHBA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.